Hexachloroplatinate(2-)

描述

属性

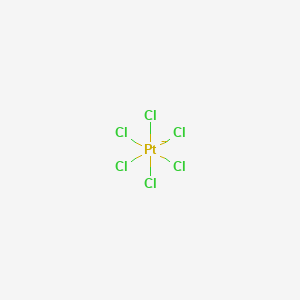

分子式 |

Cl6Pt-2 |

|---|---|

分子量 |

407.8 g/mol |

IUPAC 名称 |

hexachloroplatinum(2-) |

InChI |

InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-6 |

InChI 键 |

GBFHNZZOZWQQPA-UHFFFAOYSA-H |

SMILES |

Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |

规范 SMILES |

Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |

产品来源 |

United States |

Contextual Significance in Platinum Group Metal Coordination Chemistry

The hexachloroplatinate(2-) anion is a quintessential example of a coordination complex, where a central platinum atom in the +4 oxidation state is surrounded by six chloride ligands in an octahedral geometry. This structure is a classic illustration of Alfred Werner's coordination theory, which established the concepts of primary (oxidation state) and secondary (coordination number) valencies. The stability and well-defined structure of [PtCl₆]²⁻ make it a crucial reference point for understanding the behavior of other platinum group metal (PGM) complexes. epa.govmdpi.com

The chemistry of hexachloroplatinate(2-) is central to the separation and purification of platinum. epa.govbritannica.comwikipedia.org A common method involves the precipitation of ammonium (B1175870) hexachloroplatinate, (NH₄)₂[PtCl₆], a sparingly soluble salt, from a solution containing the [PtCl₆]²⁻ anion. epa.govwikipedia.org This process effectively separates platinum from other metals.

Furthermore, the hexachloroplatinate(2-) ion serves as a versatile precursor for the synthesis of a wide array of other platinum compounds and materials. guidechem.comresearchgate.net It is a starting material for the creation of various platinum catalysts, platinum nanoparticles, and other platinum complexes with tailored properties for applications in catalysis, electronics, and medicine. guidechem.com

Historical Trajectories in Coordination Compound Research Pertaining to Hexachloroplatinate 2

The history of hexachloroplatinate(2-) is deeply intertwined with the development of coordination chemistry. One of the earliest significant events was the use of potassium hexachloroplatinate(IV), K₂[PtCl₆], in 1760 for the refining of platinum. britannica.comscribd.com This application predates a comprehensive understanding of its structure but highlights its practical importance from an early stage.

A landmark discovery in the 19th century further solidified the importance of hexachloroplatinate(2-). In 1827, the Danish chemist William Zeise observed that reacting sodium hexachloroplatinate(2-) with ethanol (B145695) led to the formation of Zeise's salt, Na[PtCl₃(C₂H₄)]. libretexts.org This was the first organometallic compound to be isolated where an olefin was bound to a metal, a foundational discovery in organometallic chemistry. libretexts.org

The systematic study of coordination compounds gained momentum with the work of Sophus Mads Jørgensen and later Alfred Werner. Werner's groundbreaking coordination theory, proposed in 1893, provided the theoretical framework to understand the structure and bonding in complexes like hexachloroplatinate(2-). scribd.com His work correctly described the octahedral arrangement of the six chloride ligands around the central platinum ion.

The 20th and 21st centuries have seen continued research into the properties and reactions of hexachloroplatinate(2-). Advanced spectroscopic and computational methods have provided deeper insights into its electronic structure and behavior in solution. nih.gov

Fundamental Coordination Chemistry and Structural Analysis of Hexachloroplatinate 2

Electronic Structure and Bonding Characteristics of the Hexachloroplatinate(2-) Anion

Octahedral Geometry and Ligand Field Theory Considerations

The hexachloroplatinate(2-) anion consistently adopts an octahedral geometry, with the platinum(IV) ion at the center and the six chloride ligands positioned at the vertices of an octahedron. 182.160.97scribd.comscribd.com The Pt(IV) center is a d⁶ transition metal ion. According to Ligand Field Theory (LFT), in an octahedral environment, the five degenerate d-orbitals of the metal ion split into two distinct energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g).

For a third-row transition metal like platinum, the crystal field splitting energy (Δ_o) is inherently large. This substantial energy gap between the t₂g and e_g orbitals favors a low-spin electronic configuration. Consequently, all six d-electrons of the Pt(IV) center occupy the lower-energy t₂g orbitals, resulting in a stable t₂g⁶e_g⁰ configuration. This fully filled t₂g subshell contributes significantly to the kinetic inertness of the [PtCl₆]²⁻ complex.

Spectroscopic Signatures of Electronic Transitions

The electronic spectrum of the hexachloroplatinate(2-) anion is dominated by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand-based (Cl⁻ 3p) to one that is primarily metal-based (Pt⁴⁺ 5d). The weaker, spin-forbidden d-d transitions are typically obscured by these much more intense LMCT bands. Relativistic molecular orbital calculations have been employed to interpret the spectrum, assigning the high-intensity bands to charge-transfer transitions. researchgate.netresearchgate.net

Laser flash photolysis studies have been instrumental in probing the electronic states of [PtCl₆]²⁻. Excitation into the LMCT bands can lead to the formation of transient Pt(III) species, indicating an intrasphere electron transfer from a chloride ligand to the platinum center upon photoexcitation. researchgate.net

Table 1: Spectroscopic Data for Hexachloroplatinate(2-)

| Wavelength (λ_max) | Molar Absorptivity (ε) | Assignment | Reference |

|---|---|---|---|

| ~262 nm | ~25,000 M⁻¹cm⁻¹ | Ligand-to-Metal Charge Transfer (LMCT) | acs.org |

Note: Exact values can vary depending on the solvent and counterion.

Solution-Phase Speciation and Equilibria of Hexachloroplatinate(2-)

In solution, particularly in aqueous media, the hexachloroplatinate(2-) anion is subject to various equilibrium processes that can alter its coordination sphere.

Hydrolytic Equilibria and Aquation Processes in Aqueous Media

The [PtCl₆]²⁻ anion undergoes slow ligand exchange with water molecules in a process known as aquation. This results in the stepwise replacement of chloride ligands by water, starting with the formation of the pentachloroaquaplatinate(IV) complex, [PtCl₅(H₂O)]⁻. researchgate.netresearchgate.net

[PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

This process can be accelerated by light. The stationary photolysis of [PtCl₆]²⁻ in aqueous solutions leads to photoaquation, with reported quantum yields varying based on experimental conditions. researchgate.net The mechanism of photoaquation is complex, involving the formation of Pt(III) intermediates following the initial photochemical step. researchgate.netresearchgate.net

Influence of pH and Counterion Effects on Anion Stability

The stability of the [PtCl₆]²⁻ anion in aqueous solution is significantly influenced by pH. In acidic solutions, the primary equilibrium is the aquation process described above. researchgate.net As the pH increases (in alkaline or basic solutions), hydrolysis becomes more prevalent, where hydroxide (B78521) ions replace the chloride ligands to form various chlorohydroxo complexes, such as [PtCl₅(OH)]²⁻ and further substituted species. researchgate.net

The nature of the counterion also plays a crucial role, primarily affecting the solubility and solid-state stability of hexachloroplatinate salts. For example, potassium hexachloroplatinate (K₂[PtCl₆]) is relatively insoluble in water and was historically used for the quantitative analysis of potassium ions. wikipedia.org This precipitation indicates a strong lattice energy for the potassium salt. Ammonium (B1175870) salts are also used in the purification of platinum, as ammonium hexachloroplatinate precipitates and can be subsequently reduced to pure platinum metal. wikipedia.org While these effects are most pronounced in the solid state, ion pairing in concentrated solutions can also influence the anion's reactivity.

Ligand Exchange and Substitution Reaction Mechanisms Involving Hexachloroplatinate(2-)

Ligand substitution reactions of the kinetically inert [PtCl₆]²⁻ complex are generally slow but can be promoted under certain conditions. The reaction of sodium hexachloroplatinate(2-) in ethanol (B145695) to produce Zeise's salt, Na[PtCl₃(C₂H₄)], is a classic example of a substitution reaction where a chloride ligand and others are replaced. libretexts.orglibretexts.org

Mechanistic studies, particularly of photo-induced reactions, suggest that substitution can proceed through a reductive pathway involving a platinum(III) intermediate. researchgate.netresearchgate.net Upon irradiation, an electron is transferred from a chloride ligand to the Pt(IV) center, forming a labile Pt(III) complex and a chlorine radical. This intermediate can then undergo ligand substitution before being re-oxidized to Pt(IV). The exchange between PtCl₄²⁻ and PtCl₆²⁻ has been shown to be catalyzed by light, with the proposed mechanism involving a chloro-complex of Pt(III) as a common intermediate. researchgate.net

Kinetics of Chloride Ligand Substitution

The hexachloroplatinate(2-) anion, [PtCl₆]²⁻, is a kinetically inert d⁶ low-spin octahedral complex. However, its chloride ligands can undergo substitution reactions, typically through hydrolysis (aquo ligand exchange), which are often slow but can be influenced by various factors such as light and pH. researchgate.net

The initial substitution reaction is the displacement of a chloride ion by a water molecule, an aquation process, to form the pentachloroaquaplatinate(IV) ion, [PtCl₅(H₂O)]⁻. researchgate.netnsc.ru This reaction is reversible, and the position of the equilibrium is sensitive to the chloride ion concentration. researchgate.netresearchgate.net High concentrations of chloride ions suppress the forward aquation reaction, favoring the stable [PtCl₆]²⁻ species. researchgate.net Conversely, a decrease in chloride concentration shifts the equilibrium toward the formation of the aquated complex. researchgate.net

The rate of these substitution reactions can be significantly accelerated by photochemical means. researchgate.netnsc.ru The photolysis of [PtCl₆]²⁻ in acidic aqueous solutions leads to photoaquation. The quantum yield of this process is highly dependent on the acid concentration. Studies have shown that the quantum yield increases with the concentration of H⁺ ions in a range of 0–0.1 M, reaching a maximum value of 2.5 at an H⁺ concentration between 0.07 M and 2 M. nsc.ru A further increase in acid concentration beyond this range results in a decrease in the quantum yield. nsc.ru

| Acid Concentration (M) | Quantum Yield (Φ) |

|---|---|

| 0.001 (pH 3) | ~1.0 |

| 0.07 - 2.0 | 2.5 |

| 11.7 | 0.05 |

Formation and Characterization of Mixed-Ligand Platinum(IV) Complexes

Mixed-ligand platinum(IV) complexes can be synthesized directly from hexachloroplatinate(2-) salts, such as Na₂[PtCl₆] or H₂[PtCl₆], through ligand substitution reactions. In these reactions, one or more chloride ligands are replaced by other donor ligands. A common method involves reacting the hexachloroplatinate salt with the incoming ligand in an aqueous or alcoholic solution, sometimes at elevated temperatures to overcome the kinetic inertness of the Pt(IV) center. researchgate.netresearchgate.net

For example, the reaction of sodium hexachloroplatinate(IV) with 9-methyladenine (B15306) at 60°C results in the substitution of one chloride ligand to form the neutral mixed-ligand complex, [PtCl₅(9-MeAH)] (where 9-MeAH is the protonated 9-methyladeninium ligand). researchgate.net Similarly, reacting hexachloroplatinic acid with guanosine (B1672433) in ethanol at 50°C yields [PtCl₅(GuoH)] (where GuoH is the protonated guanosinium cation). researchgate.net

The resulting mixed-ligand complexes are characterized using a suite of analytical techniques to confirm their composition and structure.

Spectroscopic Methods :

NMR Spectroscopy : ¹H, ¹³C, and ¹⁹⁵Pt NMR are crucial for elucidating the structure in solution. ¹⁹⁵Pt NMR is particularly informative, as the chemical shift is highly sensitive to the coordination environment of the platinum center. researchgate.netresearchgate.net For instance, the formation of complexes like [PtCl₅(DMSO)]⁻ by dissolving other platinum complexes in DMSO can be confirmed by ¹⁹⁵Pt NMR. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups of the coordinated ligands and can provide evidence of coordination by observing shifts in vibrational frequencies upon complexation. researchgate.net

Elemental Analysis : This technique is used to verify the empirical formula of the newly synthesized complexes, ensuring the correct stoichiometry of elements (C, H, N, etc.) in the final product. researchgate.net

| Technique | Finding |

|---|---|

| Single-Crystal X-ray Diffraction | Confirms distorted octahedral geometry; ligand coordinates through N7. |

| ¹⁹⁵Pt NMR Spectroscopy | Provides evidence of the Pt(IV) coordination sphere. |

| IR Spectroscopy | Confirms the presence and coordination of the 9-methyladeninium ligand. |

| Elemental Analysis | Verifies the chemical formula of the complex. |

In some cases, the hexachloroplatinate(2-) anion can also be incorporated into a crystal lattice as a counter-ion to a cationic platinum(IV) complex, forming a binuclear species such as PtCl₂(2,2′-bipy)₂. nih.gov These structures are stabilized by extensive hydrogen bonding and π–π stacking interactions. nih.gov

Spectroscopic and Diffraction Based Characterization Techniques for Hexachloroplatinate 2

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. For salts of the hexachloroplatinate(2-) anion, both single-crystal and powder X-ray diffraction methods are employed to gain a comprehensive understanding of their solid-state structures.

Single-Crystal X-ray Diffraction Analysis of Hexachloroplatinate(2-) Salts

Numerous studies have employed this technique to characterize various salts of the hexachloroplatinate(2-) anion. For example, the crystal structure of potassium hexachloroplatinate(IV) (K₂[PtCl₆]) has been extensively studied. wikimedia.orgiucr.org These studies reveal that the [PtCl₆]²⁻ anion adopts a nearly perfect octahedral geometry, with the platinum(IV) ion at the center and six chloride ligands at the vertices. The Pt-Cl bond lengths are highly consistent across different studies, typically falling within a narrow range.

Similarly, the crystal structure of ammonium (B1175870) hexachloroplatinate ((NH₄)₂[PtCl₆]) has been determined using single-crystal X-ray diffraction. wikipedia.org This analysis confirms the octahedral coordination of the [PtCl₆]²⁻ anion and reveals the presence of hydrogen bonding between the ammonium cations and the chloride ligands. wikipedia.org The synthesis of new platinum complexes, including those with organic ligands, also relies on single-crystal X-ray diffraction to confirm their structures. mdpi.comresearchgate.net

The following table summarizes key crystallographic data for potassium hexachloroplatinate(IV):

| Parameter | Value | Reference |

| Crystal System | Cubic | iucr.orgmaterialsproject.org |

| Space Group | Fm-3m | iucr.orgmaterialsproject.org |

| Lattice Parameter (a) | 9.7431(5) Å | iucr.org |

| Pt-Cl Bond Length | 2.314(1) Å | iucr.org |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique that is particularly useful for identifying crystalline phases and assessing sample purity. unm.edu Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a characteristic fingerprint of the crystalline material.

For hexachloroplatinate(2-) salts, PXRD is routinely used to confirm the identity of a synthesized compound by comparing its diffraction pattern to a known standard. For instance, the PXRD pattern of commercially available ammonium hexachloroplatinate can be used as a reference to verify the successful synthesis of this material. It is also a valuable tool for studying phase transitions that may occur under different temperature or pressure conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. For platinum complexes, ¹⁹⁵Pt NMR is particularly informative due to the favorable properties of the ¹⁹⁵Pt nucleus.

Platinum-195 NMR for Solution-Phase Speciation and Structural Diagnostics

The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and a spin of I = 1/2, making it amenable to NMR studies. wikipedia.orghuji.ac.il ¹⁹⁵Pt NMR spectroscopy provides a wide chemical shift range, spanning over 13,000 ppm, which makes it highly sensitive to the electronic environment around the platinum center. wikipedia.org This sensitivity allows for the differentiation of various platinum species in solution.

The chemical shift of the [PtCl₆]²⁻ anion is a key diagnostic parameter. It is often used as a reference point in ¹⁹⁵Pt NMR spectroscopy, with the signal for Na₂[PtCl₆] in D₂O typically set to 0 ppm. wikipedia.org The observed chemical shift can be influenced by factors such as the solvent, the presence of other ions, and the formation of hydrolysis or ligand exchange products. tandfonline.comacs.org For example, the hydrolysis of [PtCl₆]²⁻ in aqueous solution leads to the formation of various aquated and hydroxo species, each with a distinct ¹⁹⁵Pt NMR chemical shift. tandfonline.comacs.orgnih.gov

The following table shows the ¹⁹⁵Pt NMR chemical shifts for [PtCl₆]²⁻ and some of its hydrolysis products:

| Complex | ¹⁹⁵Pt Chemical Shift (ppm) | Reference |

| [PtCl₆]²⁻ | 0 | researchgate.netresearchgate.net |

| [PtCl₅(OH)]²⁻ | ~670 | acs.orgresearchgate.net |

| [PtCl₄(OH)₂]²⁻ (cis) | ~1250 | acs.org |

| [PtCl₄(OH)₂]²⁻ (trans) | ~1200 | acs.org |

Multinuclear NMR for Probing Ligand and Counterion Interactions

In addition to ¹⁹⁵Pt NMR, the study of other NMR-active nuclei within the complex can provide valuable information about ligand and counterion interactions. For example, ³⁵Cl and ³⁷Cl NMR can be used to study the chloride ligands directly, although the quadrupolar nature of these nuclei can lead to broad signals.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. arxiv.org For the hexachloroplatinate(2-) anion, these techniques are used to probe the strength and nature of the Pt-Cl bonds.

The [PtCl₆]²⁻ anion has an octahedral (Oₕ) symmetry, which governs the number and activity of its vibrational modes. nih.gov According to group theory, for an octahedral MX₆ molecule, there are six fundamental vibrational modes. These are typically labeled as ν₁ to ν₆.

The following table summarizes the vibrational modes of the [PtCl₆]²⁻ anion and their spectroscopic activity:

| Mode | Symmetry | Description | Raman Activity | IR Activity | Approximate Frequency (cm⁻¹) |

| ν₁ | A₁g | Symmetric Pt-Cl stretch | Active | Inactive | ~345 |

| ν₂ | E₉ | Asymmetric Pt-Cl stretch | Active | Inactive | ~320 |

| ν₃ | T₁ᵤ | Asymmetric Pt-Cl stretch | Inactive | Active | ~330 |

| ν₄ | T₁ᵤ | Cl-Pt-Cl bend | Inactive | Active | ~185 |

| ν₅ | T₂g | Cl-Pt-Cl bend | Active | Inactive | ~165 |

| ν₆ | T₂ᵤ | Cl-Pt-Cl bend | Inactive | Inactive | ~90 |

Note: The ν₆ mode is silent in both IR and Raman spectroscopy for a perfect octahedral symmetry but can sometimes be observed in the solid state due to lower site symmetry. nih.gov

The positions of the vibrational bands can be influenced by the counterion and the crystal packing in the solid state. dtu.dk For example, studies on tetramethylammonium hexachloroplatinate(IV) have shown that weak C-H···Cl hydrogen bonds can influence the vibrational spectra, particularly at low temperatures. dtu.dk Infrared spectroscopy has also been used to study the ligand exchange reactions of [PtCl₆]²⁻. researchgate.netresearchgate.net

Electronic Absorption and Photodissociation Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the [PtCl₆]²⁻ ion. These transitions are typically induced by the absorption of ultraviolet (UV) or visible light.

The electronic spectrum of the hexachloroplatinate(2-) ion is characterized by intense absorptions in the UV region. These are primarily assigned to ligand-to-metal charge transfer (LMCT) transitions. In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand (Cl⁻) in character to an orbital that is predominantly metal (Pt⁴⁺) in character.

For [PtCl₆]²⁻, two main groups of LMCT bands are observed:

Lower Energy Bands: Occurring around 260 nm, these are attributed to transitions from chlorine π-type orbitals to the empty d-orbitals of the platinum(IV) center (specifically, the σ* antibonding e₉ orbital).

Higher Energy Bands: Found near 200 nm, these are assigned to transitions from chlorine σ-type orbitals to the same empty metal d-orbitals.

The high intensity of these bands (large molar absorptivity, ε) is a hallmark of charge-transfer transitions. The d-d transitions, which involve the rearrangement of electrons within the metal d-orbitals, are formally forbidden by the Laporte selection rule for an octahedral complex and are therefore much weaker and often obscured by the intense LMCT bands.

| Transition Type | Approximate Wavelength (nm) | Description |

| LMCT (π → d) | ~260 | Electron transfer from Cl⁻ π orbitals to Pt⁴⁺ d(e₉) orbitals |

| LMCT (σ → d) | ~200 | Electron transfer from Cl⁻ σ orbitals to Pt⁴⁺ d(e₉) orbitals |

Gas-phase studies using laser electronic photodissociation and photodetachment provide fundamental insights into the intrinsic properties of the isolated [PtCl₆]²⁻ dianion, free from solvent or crystal lattice effects.

In these experiments, a beam of mass-selected [PtCl₆]²⁻ ions is irradiated with a tunable laser.

Photodetachment: If the photon energy is sufficient, it can eject an electron from the dianion, forming the monoanion [PtCl₆]⁻. This process is a direct probe of the electron binding energy.

Photodissociation: Alternatively, absorption of a photon can excite the ion to a dissociative electronic state, causing it to fragment. A common fragmentation pathway is the loss of a chloride ion: [PtCl₆]²⁻ + hν → [PtCl₅]⁻ + Cl⁻

By monitoring the appearance of fragment ions as a function of laser wavelength, a photodissociation spectrum is obtained. This spectrum reflects the electronic absorption spectrum of the isolated ion. These studies have confirmed that the primary photo-response of the [PtCl₆]²⁻ dianion upon UV excitation is the release of a chloride ion, driven by excitation to LMCT states that are repulsive with respect to the Pt-Cl bond.

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom.

EXAFS refers to the oscillatory structure observed on the high-energy side of an X-ray absorption edge. This fine structure arises from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS region of the platinum L₃-edge spectrum of a hexachloroplatinate(2-) sample can yield precise information about its local coordination environment.

Specifically, EXAFS analysis provides:

Pt-Cl Bond Distance: The frequency of the EXAFS oscillations is inversely related to the distance of the backscattering atoms (the six chlorine atoms). This allows for a very accurate determination of the average Pt-Cl bond length.

Coordination Number: The amplitude of the oscillations is proportional to the number of neighboring atoms. For [PtCl₆]²⁻, this would be expected to be six.

Debye-Waller Factor: This factor provides a measure of the static and thermal disorder in the Pt-Cl bond distances. A larger value indicates a greater degree of disorder.

EXAFS is particularly valuable because it does not require single-crystal samples and can be used to study the [PtCl₆]²⁻ ion in various forms, including solutions, amorphous solids, or as a species adsorbed onto a surface. The technique has been used to confirm the octahedral coordination of platinum and to measure the Pt-Cl bond length, which is typically found to be around 2.32-2.33 Å.

X-ray Absorption Near-Edge Structure (XANES) for Electronic Statesxrayabsorption.org

X-ray Absorption Near-Edge Structure (XANES), a region of the X-ray Absorption Spectrum (XAS), is a powerful element-specific spectroscopic technique used to probe the electronic structure of the hexachloroplatinate(2-) ion. libretexts.orguu.nllibretexts.org By analyzing the features within approximately 50 eV of a core-level absorption edge, XANES provides detailed information about the formal oxidation state and coordination geometry of the absorbing atom, in this case, platinum. xrayabsorption.orgdiamond.ac.uk

For platinum compounds, the Pt L₃-edge XANES spectrum is particularly informative. This edge corresponds to the excitation of a core electron from a 2p₃/₂ orbital to unoccupied electronic states, primarily those with 5d character. xrayabsorption.orgacs.org The resulting spectrum for hexachloroplatinate(2-), which contains a Pt(IV) center, exhibits distinct features that serve as a fingerprint for its electronic configuration.

A dominant feature in the Pt L₃-edge XANES spectrum of high-oxidation-state platinum complexes is an intense, sharp absorption peak at the edge, known as a "white line". libretexts.org This peak arises from the high density of unoccupied 5d states. xrayabsorption.orgrsc.org In the hexachloroplatinate(2-) anion, the platinum atom is in a +4 oxidation state with a 5d⁶ electronic configuration. This leaves a significant number of vacancies in the 5d orbitals, leading to a high probability of the 2p → 5d electronic transition and, consequently, a very intense white line. rsc.org

The intensity and energy position of this white line are highly sensitive to the oxidation state of the platinum center. xrayabsorption.orgxrayabsorption.org Research has demonstrated a clear and consistent difference between the normalized white line heights of Pt(IV) and Pt(II) complexes. oup.comrsc.org Pt(IV) compounds, such as potassium hexachloroplatinate (K₂PtCl₆), have a 5d⁶ configuration and exhibit a significantly more intense white line than Pt(II) compounds (e.g., K₂PtCl₄), which have a more electron-rich 5d⁸ configuration. rsc.orgmdpi.com This is because the higher number of d-orbital vacancies in Pt(IV) increases the probability of the electronic transition, thereby intensifying the L₃ edge absorption. rsc.org

Furthermore, the absorption edge energy for Pt(IV) in hexachloroplatinate(2-) is shifted to a higher energy by 1 to 2 eV compared to its Pt(II) counterparts. mdpi.com This "chemical shift" is attributed to the increased effective nuclear charge on the more highly oxidized Pt(IV) center, which means more energy is required to excite a core electron. xrayabsorption.orgxrayabsorption.org The distinct white line intensity and edge position allow XANES to be used not only for identification but also for quantifying the relative proportions of Pt(IV) and Pt(II) in a mixture, which is crucial for studying the reduction of Pt(IV) species. oup.comrsc.orgnih.gov

The table below summarizes the characteristic XANES features that distinguish the Pt(IV) center in hexachloroplatinate(2-) from a typical Pt(II) analogue.

| Feature | Pt(IV) in Hexachloroplatinate(2-) | Pt(II) in Tetrachloroplatinate(2-) |

| Oxidation State | +4 | +2 |

| d-Electron Configuration | 5d⁶ | 5d⁸ |

| Unoccupied d-states | Higher number | Lower number |

| White Line Intensity | High / Intense (Normalized value ~2.43) oup.comrsc.org | Lower / Weaker (Normalized value ~1.52) oup.comrsc.org |

| Edge Energy Position | Shifted to higher energy mdpi.com | Lower energy |

These well-defined spectroscopic characteristics make Pt L₃-edge XANES an indispensable tool for characterizing the electronic state of platinum in the hexachloroplatinate(2-) anion and related compounds.

Theoretical and Computational Chemistry Investigations of Hexachloroplatinate 2

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) has become a principal method for investigating the properties of transition metal complexes, including hexachloroplatinate(2-).

DFT calculations are widely used to predict the ground-state geometry of the hexachloroplatinate(2-) ion. These calculations consistently show that the [PtCl₆]²⁻ anion has a highly symmetrical octahedral (Oₕ) geometry in its ground state. The optimization process seeks the lowest energy conformation of the molecule, which for [PtCl₆]²⁻ corresponds to a platinum center bonded to six equivalent chlorine atoms.

The calculated Pt-Cl bond lengths are in excellent agreement with experimental data obtained from X-ray diffraction studies of various hexachloroplatinate salts. For instance, DFT calculations have predicted Pt-Cl bond lengths to be approximately 2.42 Å.

Vibrational frequency calculations are often performed after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict its vibrational spectra. The calculated frequencies for the characteristic Raman and infrared-active vibrational modes of the octahedral [PtCl₆]²⁻ ion show good agreement with experimental spectroscopic data.

Table 1: Selected Calculated Vibrational Frequencies for [PtCl₆]²⁻

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν₁ (Raman) | A₁g | ~340 |

| ν₂ (Raman) | E𝐠 | ~315 |

| ν₅ (Raman) | T₂𝐠 | ~160 |

| ν₃ (IR) | T₁ᵤ | ~320 |

Molecular orbital (MO) analysis provides deep insights into the bonding and electronic properties of [PtCl₆]²⁻. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the ion's reactivity.

In the hexachloroplatinate(2-) ion, the HOMOs are primarily of ligand (chlorine) p-orbital character. The LUMO is predominantly composed of the platinum 5d(eg) orbitals. The energy gap between the HOMO and LUMO is a key indicator of the chemical stability and reactivity of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated to quantify the ion's reactivity. These descriptors help in predicting how [PtCl₆]²⁻ will interact with other chemical species. The analysis indicates that the complex is a hard Lewis acid, consistent with its chemical behavior.

Ab Initio and Relativistic Quantum Chemical Calculations

For heavy elements like platinum, relativistic effects become significant and must be included in high-accuracy calculations.

Relativistic effects, particularly spin-orbit coupling, have a profound impact on the electronic structure and spectra of [PtCl₆]²⁻. Spin-orbit coupling arises from the interaction between the electron's spin and its orbital motion and is substantial for heavy atoms like platinum. This effect splits the electronic states, leading to a more complex energy level diagram than predicted by non-relativistic calculations.

These calculations are essential for accurately interpreting the electronic absorption spectra of hexachloroplatinate(2-). The characteristic ligand-to-metal charge transfer (LMCT) bands observed in the UV-visible spectrum are significantly influenced by spin-orbit coupling. Relativistic calculations have been successful in assigning these bands and explaining their intensities and positions.

High-level ab initio and relativistic calculations can predict various spectroscopic parameters with high accuracy. For instance, these methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the ¹⁹⁵Pt nucleus. The calculated chemical shifts are sensitive to the electronic environment around the platinum center and provide a valuable benchmark for experimental NMR studies. The inclusion of relativistic effects is crucial for obtaining results that are in good agreement with experimental values.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving the hexachloroplatinate(2-) ion. DFT and ab initio methods can be used to map out the potential energy surfaces for various reactions, such as ligand exchange, reduction, and hydrolysis.

By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine the most likely reaction pathways and calculate activation barriers. This information is critical for understanding the kinetics and thermodynamics of these processes. For example, computational studies have been employed to investigate the stepwise substitution of chloride ligands in [PtCl₆]²⁻ by other ligands, providing insights into the trans effect and the factors that govern the substitution rates. These models can elucidate the role of the solvent and other environmental factors in the reaction mechanism.

Elucidation of Redox Reaction Energetics and Transition States

Theoretical and computational chemistry have proven to be invaluable tools in understanding the intricate details of the redox behavior of the hexachloroplatinate(2-) anion, [PtCl₆]²⁻. These methods allow for the detailed examination of reaction energetics and the characterization of elusive transition states that are often difficult to probe experimentally.

Redox reactions involving hexachloroplatinate(2-) are fundamental to its diverse applications, from its role as a catalyst to its use in the synthesis of platinum-based materials. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping out the mechanistic pathways of these electron transfer processes. unirioja.es These studies can predict the feasibility of a reaction and provide insights into the electronic and structural changes that occur as the complex undergoes oxidation or reduction.

The reduction of Pt(IV) in hexachloroplatinate(2-) to Pt(II) or Pt(0) is a common and crucial transformation. For instance, in the presence of a reducing agent, the [PtCl₆]²⁻ anion can be reduced to the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. researchgate.net Computational models can calculate the thermodynamic driving forces for such reactions, including the redox potentials, by analyzing the electronic structure of the reactant and product species. The energetics of these reactions are influenced by factors such as the solvent environment and the nature of the reducing agent, all of which can be modeled computationally.

The table below summarizes key energetic parameters often calculated in theoretical studies of [PtCl₆]²⁻ redox reactions.

| Parameter | Description | Significance |

| Reaction Energy (ΔE) | The difference in electronic energy between products and reactants. | Indicates the overall thermodynamic favorability of the redox reaction. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur, corresponding to the energy of the transition state relative to the reactants. | Determines the rate of the redox reaction; a lower activation energy implies a faster reaction. |

| Redox Potential (E⁰) | The tendency of the species to acquire electrons and be reduced. | Quantifies the oxidizing or reducing strength of the [PtCl₆]²⁻/ [PtCl₄]²⁻ couple. |

| Gibbs Free Energy of Reaction (ΔG) | The energy associated with a chemical reaction that can be used to do work. It accounts for both enthalpy and entropy changes. | Provides the most accurate measure of the spontaneity of the reaction under specific conditions (temperature and pressure). |

These computational insights are not only of fundamental scientific interest but also have practical implications. By understanding the energetics and mechanisms of [PtCl₆]²⁻ redox reactions, scientists can better design and control processes such as the synthesis of platinum nanoparticles, the development of new catalytic systems, and the management of platinum in hydrometallurgical processes. nih.govresearchgate.net

Simulation of Ligand Exchange and Hydrolysis Pathways

Computational chemistry provides powerful tools to simulate and understand the dynamics of ligand exchange and hydrolysis involving the hexachloroplatinate(2-) ion, [PtCl₆]²⁻. These processes are central to the reactivity of the complex in aqueous solutions and its interaction with other chemical species.

Ligand exchange reactions, where one or more chloride ligands are replaced by other ligands, are fundamental to the chemistry of [PtCl₆]²⁻. Computational simulations, often using methods like Density Functional Theory (DFT) combined with molecular dynamics (MD), can model the entire reaction pathway. chemrxiv.org These simulations can track the approach of an incoming ligand, the breaking of a Pt-Cl bond, and the departure of the chloride ion.

One of the most significant ligand exchange processes for [PtCl₆]²⁻ is hydrolysis, where water molecules replace the chloride ligands. This is a stepwise process, with each step involving the substitution of one chloride ion by a water molecule or a hydroxide (B78521) ion, depending on the pH of the solution. researchgate.net The general reaction can be represented as:

[PtCl₆]²⁻ + nH₂O ⇌ [PtCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ + nCl⁻

Computational studies have been employed to investigate the mechanism and energetics of each hydrolysis step. researchgate.netresearchgate.net These studies help in understanding the relative stability of the various aquated and hydroxido-chloro platinum(IV) complexes. For example, it has been shown that the initial hydrolysis steps are often reversible, especially in solutions with high chloride concentrations. researchgate.net

The simulation of these pathways involves identifying the transition states for each ligand substitution step. These transition states typically involve a seven-coordinate platinum center, where both the incoming water molecule and the outgoing chloride ligand are simultaneously associated with the platinum ion. The energy barrier associated with this transition state determines the rate of the hydrolysis reaction.

In alkaline solutions, hydrolysis proceeds via the substitution of chloride ions with hydroxide ions. nih.gov Computational models have been used to explore the reactivity of the resulting hydroxido-chloro complexes, such as [Pt(OH)Cl₅]²⁻ and [Pt(OH)₅Cl]²⁻. nih.govresearchgate.net These simulations have revealed that the hydrolysis can be a complex process, sometimes involving redox processes that catalyze further ligand substitution. nih.gov

The table below provides an overview of the species involved in the hydrolysis of hexachloroplatinate(2-) and the computational methods used to study their formation.

| Hydrolysis Product | Description | Computational Methods Used for Study |

| [PtCl₅(H₂O)]⁻ | The first product of hydrolysis where one chloride ligand is replaced by a water molecule. | DFT, Ab initio MD, QM/MM |

| [PtCl₄(H₂O)₂] | The product of the second hydrolysis step, a neutral complex. | DFT, Continuum Solvation Models (PCM) |

| [PtCl₃(H₂O)₃]⁺ | A cationic complex formed after three hydrolysis steps. | DFT, GIAO-PBE0 for NMR shift calculations researchgate.net |

| [Pt(OH)Cl₅]²⁻ | The first product of hydrolysis in alkaline conditions. | DFT, Single-crystal X-ray diffraction data for structure determination nih.gov |

| [Pt(OH)₅Cl]²⁻ | A highly hydrolyzed species formed in concentrated alkaline solutions. | DFT, Raman spectroscopy data for characterization nih.gov |

| [Pt(OH)₆]²⁻ | The fully hydrolyzed product in strongly alkaline solutions. | DFT, 195Pt NMR spectroscopy data for identification nih.govresearchgate.net |

These computational investigations are crucial for interpreting experimental data, such as that obtained from ¹⁹⁵Pt NMR spectroscopy, UV-visible spectroscopy, and Raman spectroscopy. nih.govresearchgate.netresearchgate.net By correlating calculated properties, like NMR chemical shifts, with experimental observations, researchers can confidently identify the various species present in solution under different conditions. researchgate.netresearchgate.net This detailed understanding of ligand exchange and hydrolysis pathways is essential for applications ranging from the synthesis of platinum-based anticancer drugs to the environmental fate of platinum complexes. nih.gov

Redox Chemistry and Reaction Mechanisms of Hexachloroplatinate 2

Oxidation and Reduction Pathways of Platinum(IV) in Hexachloroplatinate(2-)

The Pt(IV) center in the [PtCl₆]²⁻ complex is characterized by a d⁶ electron configuration in an octahedral ligand field, rendering it relatively stable. However, it can be reduced to Pt(II) or transient Pt(III) species by a variety of substrates. The mechanism of this reduction can vary, often depending on the nature of the reducing agent and the reaction conditions. researchgate.net

The reduction of hexachloroplatinate(IV) by organic molecules has been the subject of numerous kinetic studies. These reactions are significant for understanding the mechanisms of platinum-catalyzed oxidations and the metabolic pathways of platinum compounds. The complex can act as a one- or two-electron oxidant depending on the substrate and experimental conditions. researchgate.net

Kinetic investigations into the oxidation of various organic compounds by [PtCl₆]²⁻ have revealed diverse mechanistic pathways. For instance, the oxidation of L-citrulline and tryptophan in the presence of a ruthenium(III) or silver(I) catalyst, respectively, shows a first-order dependence on both the hexachloroplatinate(IV) and the catalyst concentrations, and a fractional order with respect to the organic substrate. researchgate.net In the absence of a catalyst, the reaction with tryptophan is negligible. researchgate.net

In contrast, the reduction by some neutralized α-hydroxy acids in a carbonate-hydrogencarbonate buffer proceeds via a one-step, two-electron transfer process, reducing Pt(IV) to Pt(II). researchgate.net The reaction mechanism is proposed to be inner-sphere, where the substrate coordinates to the platinum center prior to the electron transfer. researchgate.net The hydrolyzed species, [PtCl₅(OH)]²⁻, is often considered the more reactive oxidant in these systems. researchgate.net

A summary of kinetic findings for the reduction of hexachloroplatinate(IV) by different organic substrates is presented below.

| Organic Substrate | Catalyst | Key Kinetic Observations | Proposed Mechanism | Reference |

| α-Hydroxy Acids | None | One-step, two-electron transfer. | Inner-sphere | researchgate.net |

| L-Citrulline | Ru(III) | First order in [Pt(IV)] and [Ru(III)]; less than unit order in [L-Citrulline] and [H⁺]. | - | researchgate.net |

| Tryptophan | Ag(I) | First order in [Pt(IV)] and [Ag(I)]; less than unit order in [Tryptophan]. | - | researchgate.net |

| L-Asparagine | Cu(II) | The reaction proceeds via a Cu(II)-catalyzed mechanism. | - | |

| Vanillin | Ru(III) | The reaction does not proceed in the absence of the catalyst. | - | researchgate.net |

Pulse radiolysis is a powerful technique used to generate and study short-lived reactive species. Its application to aqueous solutions of [PtCl₆]²⁻ has been instrumental in identifying and characterizing transient platinum(III) species. rsc.orgresearchgate.netosti.gov When aqueous solutions of Pt(IV) complexes are subjected to a pulse of high-energy electrons, the hydrated electron (e⁻ₐq) rapidly reduces the Pt(IV) center. rsc.org

This reduction leads to the formation of a transient Pt(III) complex. rsc.orgresearchgate.net Studies have shown the sequential formation of multiple short-lived Pt(III) species following the initial reduction. rsc.org The stereochemistry and spectral properties of these transient species have been investigated as a function of pH and solute concentration. rsc.org

Relativistic theoretical calculations (MS-Xα) have been employed to elucidate the structure of these transient intermediates. researchgate.net The results suggest that the Pt(III) species, such as [PtCl₆]³⁻, likely possesses a Jahn-Teller-distorted octahedral geometry. researchgate.net These computational studies, combined with experimental data, support the characterization of the transient species generated during pulse radiolysis. researchgate.net The formation of these Pt(III) intermediates is a key step in the multi-electron reduction pathways of hexachloroplatinate(IV).

Hydrolysis and Oligation Reactions

In aqueous solutions, the hexachloroplatinate(2-) anion undergoes hydrolysis, a process where chloride ligands are sequentially replaced by water or hydroxide (B78521) ions. This process is highly dependent on the solution's pH and chloride concentration and is crucial in determining the speciation of platinum in solution. vulcanchem.comresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) studies have provided detailed insights into the pH-dependent speciation of hexachloroplatinate(2-). vulcanchem.comresearchgate.net The dominant species in solution changes significantly with varying pH.

At pH < 2 , the unhydrolyzed [PtCl₆]²⁻ anion is the predominant species, especially in the presence of excess chloride ions. vulcanchem.comresearchgate.net

In the pH range of 2 to 6 , sequential hydrolysis occurs, leading to the formation of aquated species. The first hydrolysis product is the pentachloroaquoplatinate(IV) ion, [PtCl₅(H₂O)]⁻, followed by the formation of tetrachlorodiaquoplatinate(IV), [PtCl₄(H₂O)₂]. vulcanchem.com

At pH > 6 , further substitution by hydroxide ions occurs, forming various hydroxo and aquohydroxo complexes, such as [PtCl₃(OH)]²⁻. vulcanchem.comresearchgate.net Under certain conditions of low platinum concentration, complete hydrolysis can lead to the formation of hexahydroxoplatinate(IV), [Pt(OH)₆]²⁻. researchgate.net

The speciation is a dynamic equilibrium influenced not only by pH but also by chloride concentration, with high chloride levels suppressing hydrolysis. researchgate.net Light exposure can also accelerate ligand substitution reactions. vulcanchem.comresearchgate.net

Table of pH-Dependent Speciation of [PtCl₆]²⁻

| pH Range | Dominant Platinum Species | Reference |

|---|---|---|

| < 2 | [PtCl₆]²⁻ | vulcanchem.comacs.org |

| 2 - 6 | [PtCl₅(H₂O)]⁻, [PtCl₄(H₂O)₂] | vulcanchem.com |

Following initial hydrolysis, the resulting monomeric aquo- and hydroxo-platinum(IV) complexes can undergo oligation (formation of small chains) or polymerization. This process typically involves the formation of bridges between platinum centers, often through hydroxo (–OH) or oxo (–O–) ligands, leading to the formation of polynuclear platinum species and eventually, under certain conditions, precipitation of platinum hydroxides or oxides.

Several factors influence these processes:

pH: Higher pH values strongly favor the formation of hydroxo complexes. researchgate.net These hydroxo-ligands are prone to bridging between two platinum centers (olation), which is the initial step of oligomerization and polymerization.

Concentration: Higher concentrations of the platinum complex increase the probability of intermolecular reactions, thereby favoring the formation of oligomers and polymers. At very low concentrations (e.g., ~30 ppm), full hydrolysis to [Pt(OH)₆]²⁻ and subsequent precipitation is favored. researchgate.net

Temperature and Time: Like most chemical reactions, the rates of hydrolysis and subsequent condensation reactions are influenced by temperature. These are often slow processes, and the final state of the solution may only be reached after extended periods.

Presence of Other Ions: The concentration of chloride ions directly impacts the initial hydrolysis equilibrium, thereby influencing the concentration of the precursor species required for oligomerization. researchgate.net

Photochemical Reactivity of Hexachloroplatinate(2-)

The hexachloroplatinate(2-) anion exhibits significant photochemical reactivity upon irradiation with ultraviolet light. This reactivity is primarily redox in nature and has been explored in the context of photocatalysis and fundamental photochemical mechanisms. acs.orgresearchgate.net

The key primary photochemical event is the homolytic cleavage of a platinum-chlorine bond within the excited state of the [PtCl₆]²⁻ complex. researchgate.netscience.gov This inner-sphere electron transfer results in the formation of a labile platinum(III) species and a chlorine atom radical (or its complex, Cl₂⁻). researchgate.netscience.gov

[PtIVCl₆]²⁻ + hν → {[PtIIICl₅]²⁻...Cl•} → [PtIIICl₅]²⁻ + Cl•

This primary step initiates a chain reaction mechanism that can lead to two main outcomes: photoaquation or photoreduction, depending on the solvent and other species present. researchgate.net

Photoaquation: In aqueous solutions, the reactive Pt(III) intermediate and chlorine radical can lead to a chain process that results in the net substitution of a chloride ligand by a water molecule, yielding [PtCl₅(H₂O)]⁻. researchgate.net The quantum yield for this process can be substantially greater than unity, which supports the proposed chain mechanism. researchgate.net

Photoreduction: In the presence of organic substrates, such as alcohols or amino acids like tryptophan, the highly oxidizing chlorine radical can abstract a hydrogen atom, initiating the oxidation of the organic molecule. researchgate.netscience.gov This pathway can lead to the net reduction of the platinum center to Pt(II). The [PtCl₆]²⁻ complex is often used as an electron acceptor in model photochemical systems, such as those mimicking artificial photosynthesis, where its reduction is coupled to the light-induced oxidation of a substrate. acs.orgnii.ac.jp

Photoinduced Ligand Detachment and Fragmentation Pathways

Upon UV irradiation, the [PtCl₆]²⁻ complex undergoes ligand detachment and fragmentation through distinct pathways that are influenced by the phase of the system.

In the gas phase, studies involving mass-selected [PtCl₆]²⁻ ions have shown that photoexcitation leads to both photodetachment and photoinduced dissociation. aip.org The primary fragmentation pathway observed is the loss of a chloride ligand, leading to the formation of the pentachloroplatinate(V) anion, [PtCl₅]⁻. aip.orgwhiterose.ac.ukresearchgate.net Further fragmentation can also occur, yielding the [PtCl₄]⁻ species. aip.org The initial electronic excitation is identified as a ligand-to-metal charge transfer (LMCT), where an electron is promoted from an orbital primarily localized on the chloride ligands to an orbital centered on the platinum metal. researchgate.netrsc.org This excitation weakens the Pt-Cl bonds, facilitating ligand loss. When complexed with organic molecules such as nucleobases in the gas phase, the primary photofragments are consistently identified as [PtCl₅]⁻ and a complex of the detached chloride anion with the nucleobase (Cl⁻·nucleobase). researchgate.netrsc.org

| Phase | Primary Excitation | Key Fragmentation Products |

| Gas Phase | Ligand-to-Metal Charge Transfer (LMCT) | [PtCl₅]⁻, [PtCl₄]⁻, Cl⁻ |

| Condensed Phase (Aqueous) | Homolytic Pt-Cl Bond Cleavage | [PtCl₅]²⁻ (Pt(III) intermediate), Cl• |

| Condensed Phase (Acetonitrile) | Homolytic Pt-Cl Bond Cleavage | Pt(III) intermediates, Cl• |

Mechanisms of Photoactivation in Gas and Condensed Phases

The mechanism by which [PtCl₆]²⁻ is photoactivated differs significantly between the isolated environment of the gas phase and the complex interactive environment of a condensed phase.

In the gas phase , the photoactivation mechanism is initiated by the absorption of a UV photon, leading to an electronic transition. colorado.edu For [PtCl₆]²⁻, this is predominantly a ligand-to-metal charge transfer (LMCT) transition. researchgate.netrsc.org In this process, electron density is transferred from the chloride ligands to the central platinum atom, effectively reducing the metal center and oxidizing a ligand in the excited state. This charge redistribution leads to a repulsive potential energy surface with respect to the Pt-Cl bond, causing direct dissociation. colorado.edu The molecule then fragments, releasing a chloride ligand as either a neutral radical or an anion, and leaving behind a reduced platinum complex. aip.orgwhiterose.ac.uk The competition between ionic fragmentation and electron detachment is a key aspect of the gas-phase photophysics of this dianion. aip.org

Advanced Applications in Catalysis and Materials Science Utilizing Hexachloroplatinate 2

Role in Homogeneous Catalysis

In homogeneous catalysis, hexachloroplatinate(2-) salts, most notably chloroplatinic acid (H₂PtCl₆), serve as vital starting materials for generating active catalytic species for a variety of organic transformations.

The hydrosilylation reaction, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry, widely used for crosslinking silicone polymers and synthesizing organosilanes. mdpi.com Hexachloroplatinate(2-), typically as chloroplatinic acid, is a well-established and highly effective precursor for catalysts in these reactions. mdpi.comresearchgate.netlew.ro Although the true catalytic species is often a Pt(0) complex formed in situ, the [PtCl₆]²⁻ anion is the initial source of platinum. mdpi.com The reaction can be initiated by various hexachloroplatinate salts, including chloroplatinic acid and ammonium (B1175870) hexachloroplatinate. researchgate.net

The effectiveness of hexachloroplatinate-derived catalysts has been demonstrated in numerous systems. For example, the hydrosilylation of unsaturated polyethylene (B3416737) glycols with trimethylsiloxy-terminated poly(methylhydro-dimethyl)siloxane copolymers has been successfully catalyzed using both hexachloroplatinic acid and ammonium hexachloroplatinate. researchgate.net These catalysts are also employed in photoactivatable systems, where a platinum(II) complex, synthesized from a water-soluble hexachloroplatinate salt, shows low activity in the dark but high activity upon exposure to photochemical radiation, offering controlled curing processes. googleapis.com

Beyond silicon chemistry, hexachloroplatinate(2-)-derived catalysts are active in other organic transformations. For instance, they are used in hydrogenation and oxidation processes where the high activity and stability of the resulting platinum species are crucial.

The catalytic cycle in hydrosilylation typically involves the reduction of the Pt(IV) precursor to a catalytically active Pt(0) or Pt(II) species. mdpi.comgoogleapis.com One of the most accepted mechanisms for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This cycle generally involves:

Oxidative addition of the Si-H bond of the hydrosilane to the Pt(0) center.

Coordination of the alkene to the resulting silyl-platinum(II)-hydride complex.

Insertion of the alkene into the Pt-H bond (or less commonly, the Pt-Si bond).

Reductive elimination of the alkylsilane product, regenerating the Pt(0) catalyst.

The initial step, the formation of the active catalyst from the [PtCl₆]²⁻ precursor, is critical. In solution, [PtCl₆]²⁻ can undergo reduction and ligand exchange to form the active species. googleapis.com For instance, in photoactivated systems, a platinum(II) complex is first prepared from the hexachloroplatinate salt. googleapis.com In other cases, the reduction to Pt(0) occurs in the presence of the reactants themselves.

The photochemical properties of the [PtCl₆]²⁻ ion itself can also drive reactions. Under UV irradiation, the excited state of [PtCl₆]²⁻ can undergo homolytic bond cleavage to form a chlorine radical (Cl₂⁻), which is a powerful oxidizing agent. researchgate.net This process has been observed in the photosensitized oxidation of tryptophan. researchgate.net Similarly, the photoreduction of [PtCl₆]²⁻ by methanol (B129727) under UV light proceeds via an initial reduction to tetrachloroplatinate(II) ([PtCl₄]²⁻), followed by further reduction to metallic platinum. researchgate.net This highlights a light-induced catalytic pathway starting directly from the hexachloroplatinate(2-) complex.

Applications in Heterogeneous Catalysis

Hexachloroplatinate(2-) is arguably one of the most important precursors for the synthesis of supported platinum catalysts, which are workhorses in the chemical industry, automotive catalysis, and energy applications like fuel cells.

The preparation of highly dispersed platinum nanoparticles on high-surface-area supports is crucial for maximizing catalytic efficiency. Hexachloroplatinate(2-), due to its solubility and reactivity, is widely used for this purpose via methods like impregnation, deposition-precipitation, and colloid deposition.

Platinum on Carbon (Pt/C): Pt/C catalysts, essential for polymer electrolyte membrane fuel cells (PEMFCs), are frequently synthesized using hexachloroplatinate precursors. acs.org A common method is wet impregnation, where a carbon support is impregnated with an aqueous solution of chloroplatinic acid (H₂PtCl₆), followed by drying and reduction of the platinum precursor to metallic nanoparticles using agents like formaldehyde, formic acid, or hydrogen gas. researchgate.net Ammonium hexachloroplatinate ((NH₄)₂PtCl₆) has also been investigated as a convenient, non-hygroscopic, and economical precursor for large-scale Pt/C synthesis, for example, through a microwave-assisted polyol method. acs.org This process can yield catalysts with performance equivalent to commercial ones. acs.org

Platinum on Titania (Pt/TiO₂): Pt/TiO₂ catalysts are important for various oxidation and hydrogenation reactions, including the oxidation of carbon monoxide and formaldehyde. mdpi.commdpi.comrsc.org The wetness impregnation method is standard, where TiO₂ powder is treated with an aqueous solution of H₂PtCl₆. mdpi.commdpi.com After impregnation, the material is typically dried, calcined in air, and then reduced in a hydrogen atmosphere to form the final catalyst. mdpi.com The choice of preparation method, such as impregnation versus ball milling, significantly affects the catalyst's properties. mdpi.com

The table below summarizes typical synthesis parameters for supported platinum catalysts using hexachloroplatinate(2-).

| Catalyst | Precursor | Support | Synthesis Method | Key Processing Steps | Reference |

|---|---|---|---|---|---|

| Pt/C | (NH₄)₂PtCl₆ | High surface area carbon | Microwave-assisted polyol | Reaction at 140°C for 150 s | acs.org |

| Pt/TiO₂ | H₂PtCl₆ | TiO₂ powder | Wetness Impregnation | Drying (110°C), Calcination (500°C), H₂ Reduction (300°C) | mdpi.com |

| Pt/TiO₂ | H₂PtCl₆ | TiO₂ | Impregnation | Ultrasonic stirring at 70°C | mdpi.com |

| Pt/Al₂O₃ | H₂PtCl₆ | γ-Al₂O₃ | Impregnation | Interaction with support surface followed by reduction | researchgate.net |

The nature of the hexachloroplatinate(2-) precursor and its interaction with the support material critically determine the final catalyst's characteristics, including platinum particle size, dispersion, and ultimately, its catalytic performance.

The interaction between the [PtCl₆]²⁻ anion and the support surface during impregnation is a key step. On supports like alumina (B75360) (Al₂O₃), the hexachloroplatinate complex can adsorb onto the surface, forming both ion-exchangeable and more strongly, coordinatively fixed species. researchgate.net The strength of this interaction influences the subsequent reduction temperature and the final dispersion of the platinum particles. researchgate.net

Different preparation methods using the same H₂PtCl₆ precursor can lead to vastly different catalysts. A study comparing impregnation, dry ball milling, and wet ball milling for Pt/TiO₂ synthesis found that the impregnation method resulted in the smallest Pt particle size, highest dispersion, and best catalytic activity for CO oxidation. mdpi.com This was attributed to the impregnation method having the least impact on the support's pore structure. mdpi.com

The state of the precursor complex itself can dictate the final morphology. In the synthesis of platinum core-carbon shell catalysts from a platinum-aniline complex derived from H₂PtCl₆, the ratio of the carbon precursor (aniline) to platinum was a decisive factor. nih.gov A higher ratio led to smaller, more dispersed platinum nanoparticles within the carbon shell. nih.gov Similarly, post-synthesis treatments are crucial. For Pt/TiO₂ catalysts, a simple reduction at high temperatures can lead to platinum nanoparticles being covered by TiOₓ species (a strong metal-support interaction), which is detrimental to activity. ucl.ac.uk However, a calcination step prior to reduction can prevent this, leading to exceptionally active catalysts. ucl.ac.uk

The table below details research findings on how the precursor influences catalyst properties.

| Catalyst System | Precursor/Method Variable | Observed Effect on Morphology/Activity | Reference |

|---|---|---|---|

| Pt/Al₂O₃ | Hydrothermal treatment of Al₂O₃ support before impregnation with H₂PtCl₆ | Altered metal-support interaction, leading to changes in Pt dispersion and electronic state. | researchgate.net |

| Pt/TiO₂ | Comparison of impregnation vs. ball milling methods with H₂PtCl₆ | Impregnation yielded smaller Pt particle size, higher dispersion, and superior CO oxidation activity. | mdpi.com |

| Pt Core-Carbon Shell | Ratio of aniline (B41778) to H₂PtCl₆ in the precursor complex | A higher aniline-to-platinum ratio resulted in smaller, less aggregated Pt nanoparticles. | nih.gov |

| Pt/TiO₂ | Post-synthesis heat treatment (reduction vs. calcination + reduction) | Combining calcination and reduction prevented encapsulation of Pt by TiOₓ, significantly boosting catalytic activity for 3-nitrostyrene (B1585535) hydrogenation. | ucl.ac.uk |

Integration into Functional Materials and Nanotechnology

Hexachloroplatinate(2-) is a fundamental building block in materials science and nanotechnology for creating platinum-containing functional materials and nanoparticles with tailored properties.

Its role as a precursor allows for the incorporation of platinum into diverse matrices, such as conductive polymers. For example, hexachloroplatinate(2-) can act as both an oxidant to initiate the polymerization of aniline and a platinum source, leading to the simultaneous formation of a polyaniline/platinum (PANI/Pt) composite material. acs.org In this process, [PtCl₆]²⁻ is reduced to Pt(0) colloids which then act as nucleation sites for the growing polymer chain. acs.org

In nanotechnology, the reduction of hexachloroplatinate(2-) is a primary route to synthesizing platinum nanoparticles (PtNPs). researchgate.net A variety of methods are employed, including chemical reduction in solution, often in the presence of capping agents to control size and prevent aggregation. mdpi.com The two-phase liquid-liquid route, where the [PtCl₆]²⁻ precursor is transferred from an aqueous phase to an organic phase before reduction, allows for the synthesis of dodecanethiol-stabilized PtNPs smaller than 3 nm. researchgate.net The precise control over reaction conditions, such as the timing of the addition of a capping agent, can be used to tune the final nanoparticle size. researchgate.net

These PtNPs have wide-ranging applications. They are used as catalysts themselves, and their catalytic activity can be shape-dependent, with tetrahedral nanoparticles showing different activation energies for reactions compared to cubic or spherical ones. acs.org Furthermore, hexachloroplatinate(2-) can be used in biological systems to create photocatalytic biohybrids. For instance, it can be reduced by Photosystem I reaction centers from spinach to form metallic platinum nanoclusters directly on the biological molecule, creating a system capable of photoproducing hydrogen. researchgate.net This demonstrates a sophisticated integration of a simple inorganic precursor with complex biological machinery to create a functional nanomaterial.

Formation of Platinum-Based Nanostructures (e.g., Nanoferns, Nanoparticles)

The hexachloroplatinate(2-) ion is a crucial precursor for creating a variety of platinum nanostructures with unique morphologies and high surface-area-to-volume ratios, which are highly desirable for catalytic applications. These nanostructures include nanoparticles and more complex architectures like nanoferns.

The synthesis of platinum nanoparticles (PtNPs) from hexachloroplatinate(2-) typically involves chemical reduction. d-nb.infodergipark.org.tr In this process, a reducing agent is used to reduce the Pt(IV) in the hexachloroplatinate ion to its elemental state, Pt(0), leading to the nucleation and growth of nanoparticles. The choice of reducing agent and reaction conditions, such as temperature and pH, significantly influences the size, shape, and catalytic activity of the resulting nanoparticles. dergipark.org.trdergipark.org.tr

Commonly used precursors that contain the hexachloroplatinate(2-) anion include hexachloroplatinic acid (H₂PtCl₆) and its salts, such as potassium hexachloroplatinate(IV) (K₂PtCl₆). dergipark.org.tr For instance, platinum nanoparticles can be synthesized by the chemical reduction of hexachloroplatinic acid with hydrazine (B178648) at various temperatures and pH values. dergipark.org.tr Another method involves the reduction of potassium hexachloroplatinate(IV) with trisodium (B8492382) citrate (B86180). d-nb.info The use of a weak reductant like trisodium citrate allows for a slower reaction, which can be advantageous for controlling the size and morphology of the nanoparticles. d-nb.info

The morphology of these nanostructures can be further controlled by using capping agents or templates. For example, one-dimensional platinum nanostructures can be synthesized using self-assembling peptides as templates. nih.gov In this method, the hexachloroplatinate(2-) precursors are immobilized on the surface of nanofibrils through electrostatic interactions, followed by reduction to form the desired nanostructures. nih.gov The resulting continuous and ordered one-dimensional platinum morphology has demonstrated significantly improved electrochemical performance for hydrogen and methanol electro-oxidation compared to discrete or isolated platinum nanoparticles. nih.gov

More intricate structures, such as Ag-Pt nanoferns, have been fabricated using potassium hexachloroplatinate(IV) (K₂[PtCl₆]) as a key ingredient. These nanoferns exhibit enhanced surface-enhanced Raman scattering (SERS) activity, highlighting the importance of morphology in specialized applications.

Table 1: Synthesis of Platinum Nanoparticles from Hexachloroplatinate(2-) Precursors

| Precursor | Reducing Agent | Stabilizer/Template | Resulting Nanostructure | Key Findings |

|---|---|---|---|---|

| Hexachloroplatinic acid (H₂PtCl₆) | Hydrazine | None specified | Platinum nanoparticles (1-3 nm) | The size of the nanoparticles is influenced by temperature and pH. dergipark.org.trdergipark.org.tr |

| Potassium hexachloroplatinate(IV) (K₂PtCl₆) | Trisodium citrate | Sodium dodecyl sulfate | Spheroid platinum nanoparticles (~34 nm) | A weak reductant allows for better control over nanoparticle size and morphology. d-nb.info |

| Dihydrogen hexachloroplatinate(IV) hexahydrate (H₂PtCl₆·6H₂O) | Ethylene glycol | Polyvinylpyrrolidone (PVP) | Cube and multiple-cube shaped platinum nanoparticles (5-40 nm) | The capping agent helps to control the size and prevent aggregation of nanoparticles. koreascience.kr |

| Hexachloroplatinate(2-) ((PtCl₆)²⁻) | Not specified (reduction after immobilization) | Self-assembling I₃K peptides | One-dimensional platinum nanostructures | Continuous 1D morphology shows enhanced electrochemical performance. nih.gov |

Role in Thin Film Deposition and Surface Engineering

Hexachloroplatinate(2-) is also instrumental in the field of thin film deposition and surface engineering, where thin layers of platinum are applied to substrates to modify their surface properties. hidenanalytical.comalicat.com These modifications can enhance conductivity, corrosion resistance, and catalytic activity, making them valuable in electronics, biomedical devices, and more. alicat.com

Electrochemical deposition is a common technique used to create platinum thin films from hexachloroplatinate solutions. researchgate.net In this process, a substrate is immersed in an electrolyte bath containing the hexachloroplatinate precursor, and an electrical current is applied to reduce the platinum ions and deposit a thin film onto the substrate. The properties of the deposited film, such as morphology, microstructure, and electrochemical behavior, are highly dependent on the deposition potential. researchgate.net For example, studies using aqueous ammonium hexachloroplatinate have shown that with increasing overpotential, the grain size of the platinum film increases, and it exhibits a stronger (111) texture. researchgate.net

Various methods of thin film deposition exist, including physical vapor deposition (PVD) and chemical vapor deposition (CVD). hidenanalytical.comaimspress.com PVD techniques involve the vaporization of a target material, which then condenses on the substrate to form a thin film. alicat.com CVD, on the other hand, utilizes chemical reactions of gaseous precursors on the substrate surface. aimspress.com Atomic layer deposition (ALD), a subtype of CVD, allows for the precise, layer-by-layer deposition of thin films and is used in the fabrication of microelectronics. alicat.com

The use of hexachloroplatinate in these processes allows for the creation of biocompatible platinum thin films on various substrates, such as titanium nitride (TiN), which can serve as a seed layer for plating. researchgate.net The resulting platinum films can be hundreds of nanometers thick and demonstrate good adhesion. researchgate.net

Table 2: Thin Film Deposition Techniques Utilizing Platinum Precursors

| Deposition Technique | Precursor Type | Substrate Example | Key Characteristics | Common Applications |

|---|---|---|---|---|

| Electrochemical Deposition | Aqueous ammonium hexachloroplatinate | Gold | Film morphology and texture are dependent on deposition potential. researchgate.net | Electronics, Catalysis |

| Electrochemical Deposition | Hexachloroplatinate plating baths | Titanium Nitride (TiN) | Produces biocompatible films with good adhesion. researchgate.net | Biomedical devices |

| Physical Vapor Deposition (PVD) | Solid platinum target (vaporized) | Various | Deposition of pure metals, oxides, and nitrides. alicat.com | Solar cells, OLED displays |

| Chemical Vapor Deposition (CVD) | Gaseous platinum precursors | Various | Can be used for transparent or reflective materials. hidenanalytical.com | Optical filters, architectural glass |

| Atomic Layer Deposition (ALD) | Alternating precursor pulses | Silicon wafers | Layer-by-layer growth for precise thickness control. alicat.com | Microelectronics, magnetic recording heads |

Design of Composite Materials and Metal-Organic Frameworks Incorporating Platinum

Hexachloroplatinate(2-) serves as a valuable precursor for incorporating platinum into composite materials and metal-organic frameworks (MOFs), leading to novel materials with synergistic properties and enhanced functionalities. rsc.orgrsc.org

Composite materials that combine platinum with other materials, such as polymers or ceramics, can exhibit improved catalytic activity, stability, and selectivity. For instance, a polyaniline (PANI)/platinum composite can be synthesized through the spontaneous oxidation of aniline by the hexachloroplatinate ion. acs.org This process involves the reduction of PtCl₆²⁻ and results in the formation of a polymer salt containing metallic platinum. acs.org The platinum particles, with diameters on the order of 0.5–1 μm, act as nucleation sites for the polymer. acs.org

Metal-organic frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org Their high porosity and tunable structures make them excellent platforms for heterogenizing homogeneous catalysts. rsc.org Platinum can be incorporated into MOFs through various strategies, including the encapsulation of platinum complexes or the formation of platinum nanoparticles within the MOF's pores. The heterogenization of platinum group metal catalysts within MOFs offers the advantage of efficient catalyst reuse. mit.edu

One approach involves the intercalation of the anionic platinum complex, [PtCl₆]²⁻, into the layers of an anionic clay, such as nickel zinc hydroxysalt, followed by reduction to form a clay-Pt metal nanoparticle composite. researchgate.net This process can occur topotactically, meaning the layered structure of the clay is preserved. researchgate.net

Furthermore, MOFs can be designed to have specific binding sites for metal complexes. Zirconia-based MOFs, for example, have shown the ability to recover palladium(II) from acidic solutions through an ion-exchange mechanism where the PdCl₄²⁻ anion replaces hydroxyl groups on the zirconium nodes. researchgate.net A similar principle can be applied to the incorporation of hexachloroplatinate(2-). The creation of defects within MOFs can also generate highly active and coordinatively unsaturated catalytic sites. rsc.org

Emerging Research Directions and Methodological Innovations for Hexachloroplatinate 2

Development of Novel and Sustainable Synthetic Routes for Hexachloroplatinate(2-) Analogues

The development of novel and sustainable synthetic routes for hexachloroplatinate(2-) analogues is a significant area of current research, driven by the need for more environmentally friendly and efficient chemical processes.

Mechanochemistry: A promising alternative to traditional solvent-based methods is mechanochemistry, which involves milling or grinding reagents together in the absence of a solvent. chemrxiv.org This technique has been successfully employed to synthesize Pt(II)-heteroleptic complexes, demonstrating a significant reduction in reaction time, energy consumption, and environmental footprint. chemrxiv.org For example, the mechanochemical synthesis of the Pt(II) complex PHENSS was scaled up 6.6-fold while maintaining high yield and purity, with an 8-fold reduction in reaction time and a 26.7-fold decrease in energy consumption compared to conventional methods. chemrxiv.org

Green Synthesis: Another area of focus is the "green" synthesis of platinum nanoparticles, which utilizes biological systems such as bacteria, fungi, and plants to reduce platinum ions. mdpi.com This eco-friendly approach minimizes toxic byproducts and energy consumption. mdpi.com The proposed mechanism in some fungi, like Fusarium oxysporum, involves the reduction of hexachloroplatinate(IV) to Pt(0) by enzymes like hydrogenase. mdpi.com

Sustainable Catalysis: Researchers are also developing platinum catalysts that operate under milder conditions, reducing the energy costs of industrial processes. u-tokyo.ac.jp A novel platinum catalyst on an aluminum metaphosphate substrate has been shown to facilitate the hydrogenolysis of source molecules into aromatic hydrocarbons at lower temperatures (100-150°C) and atmospheric pressure, a significant improvement over the typical 200°C or more and higher pressures. u-tokyo.ac.jp This catalyst also allows for the use of renewable biomass as a feedstock, further enhancing its sustainability. u-tokyo.ac.jp

Advanced In Situ Spectroscopic Probes for Reaction Intermediates

Understanding the mechanisms of reactions involving hexachloroplatinate(2-) and its derivatives is crucial for optimizing existing processes and designing new ones. Advanced in situ spectroscopic techniques are providing unprecedented insights into the transient species that form during these reactions.

X-ray Absorption Spectroscopy (XAS): Time-resolved in situ XAS has been instrumental in studying the thermal decomposition of di-ammonium hexachloroplatinate ((NH4)2[PtCl6]) to metallic platinum. researchgate.net By monitoring changes at the Cl K-edge and Pt LIII-edge, researchers have identified reaction intermediates, such as cis-platin or other platinum amine complexes, at specific temperatures. researchgate.net Similarly, in situ quick X-ray absorption fine structure (XAFS) spectroscopy has been used to study the nucleation and growth of platinum nanoparticles from the photoreduction of H2PtCl6. acs.org This technique allows for the real-time tracking of the reduction of Pt(IV) to Pt(II) and then to Pt(0). acs.org